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molecular formula C6H12N2O3 B1142456 2-Acetamido-3-(methylamino)propanoic acid CAS No. 119945-11-8

2-Acetamido-3-(methylamino)propanoic acid

Cat. No. B1142456
M. Wt: 160.17108
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US04853027

Procedure details

0.31 g of 2-acetamidoacrylic acid was stirred in 200 ml of 40% methylamine in water at 40° C. for 80 hours. Excess methylamine and water were evaporated under reduced pressure, and the residue was held under high vacuum overnight. The residue was recrystallized from a 1:1 v:v mixture of ether and methanol and dried to give 2-acetylamino-3-(methylamino)propionic acid (38A) as a white solid, m.p.: 166.5°-168.5° C. (with decomposition).
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5](=[CH2:9])[C:6]([OH:8])=[O:7])(=[O:3])[CH3:2].[CH3:10][NH2:11]>O>[C:1]([NH:4][CH:5]([CH2:9][NH:11][CH3:10])[C:6]([OH:8])=[O:7])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.31 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)O)=C
Name
Quantity
200 mL
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess methylamine and water were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
was held under high vacuum overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from a 1:1 v
ADDITION
Type
ADDITION
Details
v mixture of ether and methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)O)CNC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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